6-Formylpyridine-2-carbothioamide
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Overview
Description
6-Formylpyridine-2-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 6th position and a carbothioamide group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylpyridine-2-carbothioamide typically involves the reaction of 6-formylpyridine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Formylpyridine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
Oxidation: 6-Pyridinecarboxylic acid.
Reduction: 6-Hydroxymethylpyridine-2-carbothioamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formylpyridine-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Formylpyridine-2-carbothioamide involves its interaction with various molecular targets. The formyl group can form Schiff bases with amines, which can then participate in further chemical reactions. The carbothioamide group can act as a ligand, coordinating with metal ions and influencing their reactivity. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Formylpyridine: Similar structure but lacks the carbothioamide group.
6-Bromo-2-pyridinecarboxaldehyde: Similar structure but with a bromine atom instead of the carbothioamide group.
2,2’-Bipyridyl-6-carbothioamide: Contains two pyridine rings and a carbothioamide group.
Uniqueness
6-Formylpyridine-2-carbothioamide is unique due to the presence of both the formyl and carbothioamide groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
78797-08-7 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
6-formylpyridine-2-carbothioamide |
InChI |
InChI=1S/C7H6N2OS/c8-7(11)6-3-1-2-5(4-10)9-6/h1-4H,(H2,8,11) |
InChI Key |
HFKNJHXOPBOTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=S)N)C=O |
Origin of Product |
United States |
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